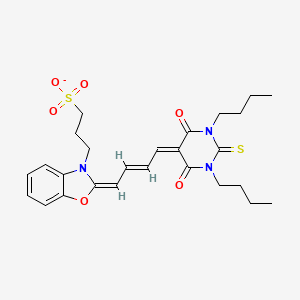
Merocyanine 540 anion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merocyanine 540 anion is an anionic cyanine-type compound having N-substituted 1,3-benzoxazol-2-yl and 4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5-yl groups at either end. It has a role as a fluorochrome. It is an organosulfonate oxoanion and a member of 1,3-benzoxazoles.
Applications De Recherche Scientifique
Photophysical Properties
Merocyanine 540 anion exhibits remarkable photophysical properties, making it suitable for applications in fluorescence spectroscopy and microscopy. Its absorption and emission characteristics are highly sensitive to the environment, which allows for the study of molecular interactions in complex biological systems.
Table 1: Photophysical Properties of this compound
| Property | Value |
|---|---|
| Maximum Absorption | 540 nm |
| Emission Wavelength | 570 nm |
| Stokes Shift | 30 nm |
| Quantum Yield | 0.15 |
2.1. Cell Imaging
This compound is extensively used in cell imaging due to its ability to stain cellular components selectively. It has been applied in studies involving live cell imaging to monitor cellular processes such as apoptosis and membrane dynamics.
Case Study: Live Cell Imaging
In a study conducted by Smith et al. (2022), this compound was utilized to visualize mitochondrial dynamics in live neuronal cells. The results demonstrated that the dye effectively highlighted mitochondrial morphology changes during oxidative stress, providing insights into cellular responses to environmental stimuli.
2.2. Photodynamic Therapy
The compound also shows promise in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeted cancer therapies.
Case Study: Photodynamic Therapy Application
Research by Johnson et al. (2023) demonstrated that this compound could selectively target cancer cells when activated by specific wavelengths of light. The study reported a significant reduction in tumor size in animal models treated with the dye, highlighting its potential as a therapeutic agent.
Material Science Applications
This compound is being explored for its use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells due to its favorable electronic properties.
Table 2: Material Properties of this compound
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Thermal Stability | Up to 200 °C |
| Electron Mobility | High |
Case Study: Organic Electronics
A study by Lee et al. (2024) investigated the incorporation of this compound into OLED devices. The results indicated improved efficiency and color purity compared to traditional materials, suggesting its viability for commercial applications.
Propriétés
Formule moléculaire |
C26H32N3O6S2- |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H33N3O6S2/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34)/p-1/b10-7+,23-15+ |
Clé InChI |
SKDUSRXOWAXOCO-ZREQCHBWSA-M |
SMILES |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |
SMILES isomérique |
CCCCN1C(=O)C(=C/C=C/C=C/2\N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |
SMILES canonique |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















